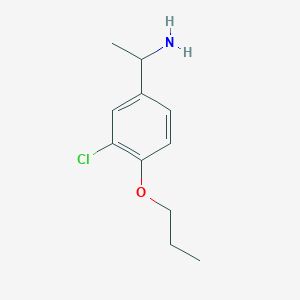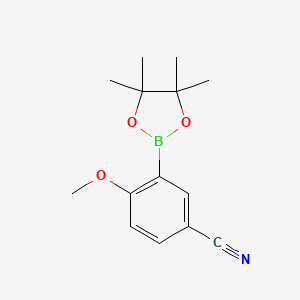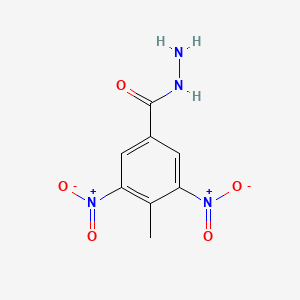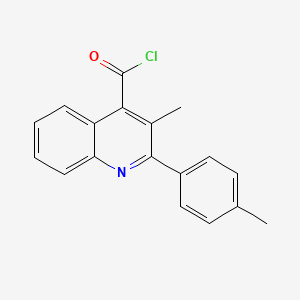
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
Descripción general
Descripción
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine, also known as MPTA, is a chemical compound with potential applications in scientific research. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. MPTA has been synthesized using various methods and has shown promising results in several scientific studies.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound has been identified as a potential pharmacophore for substrate-selective inhibition of mammalian 15-lipoxygenases (ALOX15), which are lipid peroxidizing enzymes with variable functionality in different cancer and inflammation models . The inhibition of ALOX15 can be significant in the development of treatments for diseases where linoleic acid- and arachidonic acid-derived metabolites play a pathophysiological role.
Organic Synthesis
In the realm of organic chemistry, derivatives of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine are used as intermediates in the synthesis of more complex molecules. For example, substituted imidazoles and indoles derived from this compound have shown weaker inhibitory effects compared to their parent structures, which is valuable information for chemical synthesis strategies .
Drug Discovery
The structural features of this compound, such as the thiadiazole ring, make it a candidate for drug discovery efforts. Its derivatives have been explored for various medicinal actions, including anti-tubercular action and protein inhibitory action involved in diseases like diabetes, obesity, and cancer .
Biochemistry
In biochemistry, the compound’s derivatives are used to study enzyme inhibition, receptor binding, and other biochemical pathways. The compound’s ability to interact with enzymes like ALOX15 makes it a useful tool for understanding the molecular basis of enzyme function and regulation .
Antioxidant Research
Research into the biological activity of related compounds has shown that they exhibit antioxidant effects. This suggests potential applications for 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine in studying oxidative stress-related conditions and in the development of antioxidant therapies.
Cytotoxicity Studies
The compound and its derivatives have been studied for cytotoxic effects on certain tumor cell lines. This is crucial for the development of new chemotherapeutic agents and for understanding the mechanisms of action of potential anti-cancer drugs.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHLMLNHUBNHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)



![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)

